molecular formula C17H21N3O4 B2764702 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 941937-63-9

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2764702
CAS No.: 941937-63-9
M. Wt: 331.372
InChI Key: MSOOAMYRYFWBES-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2,4-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring and a cyclohexanecarboxamide group at the 2-position. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, particularly in antimicrobial and anticancer applications.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOOAMYRYFWBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 2,4-dimethoxybenzohydrazide with cyclohexanecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can yield the desired oxadiazole ring.

  • Cyclization and coupling: : The intermediate product from the first step is then subjected to cyclization and coupling reactions to form the final compound. This may involve heating the intermediate with an appropriate base, such as sodium hydroxide (NaOH), in a suitable solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the carboxamide group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are possible, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as an anticancer agent due to the biological activity of the oxadiazole ring . It may inhibit cell proliferation and induce apoptosis in cancer cells.

  • Biological Studies: : It is used in studies exploring enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.

  • Material Science: : The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

  • Pharmacology: : Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The compound may also interact with specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxy groups in the target compound contrast with the chloro substituents in 6f and OZE-III. Methoxy groups improve solubility via polarity, whereas chloro groups enhance lipophilicity and may influence target binding .
  • Amide Group Variations : Cyclohexanecarboxamide (target compound) introduces a bulky, lipophilic group compared to OZE-I’s cyclopropane (smaller, rigid) or OZE-III’s pentanamide (flexible aliphatic chain). These differences impact pharmacokinetics, such as metabolic stability and membrane penetration .

Positional Isomerism and Heterocycle Variations

  • Oxadiazole vs. Thiadiazole: highlights thiadiazole derivatives (e.g., N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide), where sulfur replaces oxygen in the heterocycle.
  • Substituent Positioning : describes N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide, where the phenyl group is at the 4-position. This positional isomerism may reduce steric hindrance compared to the target compound’s 5-substituted dimethoxyphenyl, possibly affecting binding to planar enzymatic pockets .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 300.36 g/mol

This compound features a cyclohexanecarboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group.

Synthesis and Characterization

The synthesis of the compound generally involves the reaction between appropriate hydrazones and carboxylic acids under acidic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized product.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. A study demonstrated that compounds with similar oxadiazole scaffolds showed cytotoxic effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 11.20 µg/ml against A549 lung cancer cells . The mechanism of action often involves the inhibition of key enzymes related to cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC) .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in vitro. Studies suggest that oxadiazole derivatives possess moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) . This activity is crucial for mitigating oxidative stress-related damage in cells.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of oxadiazole derivatives. While specific data for this compound may be limited, related structures have shown efficacy against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxicity Against Lung Cancer : In a comparative study involving multiple oxadiazole derivatives, this compound was evaluated for its cytotoxic effects on A549 cells. Results indicated a promising cytotoxic profile with further studies recommended for structural modifications to enhance potency .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with various cancer-related proteins. Such studies provide insights into how structural modifications may enhance biological activity by improving interactions with target proteins involved in cancer progression .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of thymidylate synthase and HDAC
AntioxidantScavenging free radicals
AntimicrobialDisruption of cell membranes

Q & A

What are the optimized synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide?

Level: Basic
Methodological Answer:
Synthesis typically involves:

Cyclocondensation : Reacting 2,4-dimethoxyphenylcarboxylic acid hydrazide with cyclohexanecarbonyl chloride to form an intermediate hydrazide.

Oxadiazole Formation : Cyclizing the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux in anhydrous ethanol.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Optimizing reaction time (12–24 hrs) and temperature (80–100°C) improves yield (65–75%) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.2–8.5 ppm for oxadiazole protons) and methoxy groups (δ 3.8–4.0 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C ether linkage) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 385.14) .

How can researchers resolve contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition) may arise from:

  • Assay Conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect ligand-receptor interactions. Standardize protocols (e.g., PBS buffer, 37°C) .
  • Purity Variations : Impurities >5% skew results. Validate purity via HPLC before assays .
  • Cell Line Specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

What structural modifications enhance this compound’s bioactivity?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) strategies include:

  • Methoxy Group Substitution : Replace 2,4-dimethoxy with electron-withdrawing groups (e.g., -NO₂) to improve target binding affinity .
  • Oxadiazole Ring Isosteres : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to modulate pharmacokinetics .
  • Cyclohexane Functionalization : Introduce hydroxyl or amino groups to enhance solubility and reduce cytotoxicity .

What are the key structural determinants of its pharmacological potential?

Level: Basic
Methodological Answer:
Critical features include:

  • 1,3,4-Oxadiazole Core : Imparts metabolic stability and π-π stacking interactions with enzyme active sites .
  • 2,4-Dimethoxyphenyl Group : Enhances lipophilicity and membrane permeability .
  • Cyclohexanecarboxamide Moiety : Stabilizes conformation via chair-form cyclohexane, reducing steric hindrance .

How to design mechanistic studies for its antitumor activity?

Level: Advanced
Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins from tumor lysates .
  • Kinase Inhibition Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
  • Apoptosis Assays : Measure caspase-3/7 activation and Annexin V staining in treated cells .

What impurities arise during synthesis, and how are they controlled?

Level: Basic
Methodological Answer:
Common impurities:

  • Uncyclized Hydrazide Byproducts : Detected via TLC (Rf = 0.3 vs. 0.6 for product). Mitigated by extending cyclization time .
  • Oxidation Products : Use inert atmospheres (N₂/Ar) to prevent oxadiazole ring degradation .
  • Residual Solvents : Rotary evaporation followed by lyophilization reduces DMF/THF traces to <0.1% .

How do computational models aid in studying its interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : AutoDock Vina predicts binding modes to receptors (e.g., PARP-1), identifying key hydrogen bonds with Ser904 and Gly863 .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR Modeling : Build models using descriptors like logP and polar surface area to predict ADMET properties .

What in vitro assays are recommended for initial toxicity screening?

Level: Basic
Methodological Answer:

  • MTT Assay : Measure IC₅₀ in normal cell lines (e.g., NIH/3T3 fibroblasts) to assess selectivity over cancer cells .
  • hERG Channel Inhibition : Patch-clamp assays evaluate cardiac toxicity risks .
  • CYP450 Inhibition : Fluorescence-based assays identify metabolic interference (e.g., CYP3A4/2D6) .

How to address solubility challenges in formulation studies?

Level: Advanced
Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water mixtures (20–30% v/v) to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsification-solvent evaporation .
  • Salt Formation : React with HCl or sodium citrate to form water-soluble salts (e.g., hydrochloride salt) .

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